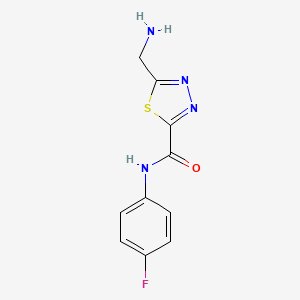

5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

描述

5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an aminomethyl group at position 5 and a 4-fluorophenylcarboxamide moiety at position 2. The aminomethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the 4-fluorophenyl substituent may improve metabolic stability and target binding via hydrophobic interactions .

属性

IUPAC Name |

5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4OS/c11-6-1-3-7(4-2-6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPAKSKEYNIYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

- Molecular Formula : C10H9FN4OS

- Molecular Weight : 252.27 g/mol

- CAS Number : 1217862-69-5

- IUPAC Name : this compound

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorine atom and the aminomethyl group are critical for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects:

- IC50 Values :

- MCF-7: IC50 = 10.10 µg/mL

- HepG2: IC50 = 5.36 µg/mL (improved with structural modifications)

The mechanism of action appears to involve the induction of apoptotic cell death in tumor cells, as evidenced by morphological changes and caspase activation assays .

Antimicrobial Activity

In addition to anticancer properties, compounds within the thiadiazole class have demonstrated antimicrobial activity. The structural modifications of the thiadiazole derivatives can enhance their efficacy against various pathogens. For instance:

- Activity Against Bacteria : Certain derivatives showed promising results against Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is often attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key observations include:

- Fluorine Substitution : The presence of a fluorine atom at the para position significantly enhances cytotoxicity.

- Aminomethyl Group : This group is essential for maintaining activity; modifications can lead to reduced potency.

- Ring Modifications : Alterations in the thiadiazole ring or substituents on the phenyl ring can either enhance or diminish biological activity.

| Compound | Structure | IC50 (MCF-7) | IC50 (HepG2) | Notes |

|---|---|---|---|---|

| 5-Aminomethyl-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | Structure | 10.10 µg/mL | 5.36 µg/mL | Base compound |

| Modified Compound A | Structure | 5.36 µg/mL | 3.21 µg/mL | Enhanced activity |

| Modified Compound B | Structure | 2.32 µg/mL | N/A | Most potent |

Case Study 1: In Vivo Efficacy

An in vivo study was conducted using tumor-bearing mice to evaluate the efficacy of a modified version of the compound. The results demonstrated that the compound localized effectively in tumor tissues and exhibited significant tumor growth inhibition compared to control groups .

Case Study 2: Combination Therapy

Research has also explored the potential of using this compound in combination with other anticancer agents. Preliminary findings suggest that combining it with traditional chemotherapeutics may enhance overall efficacy while reducing side effects associated with high-dose therapies .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The compound 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has been evaluated for its activity against various bacterial strains. Studies have shown that modifications in the thiadiazole ring can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds similar to this compound have demonstrated potential as COX inhibitors, suggesting that this compound may also possess similar properties .

Anticancer Research

Recent studies have explored the anticancer potential of thiadiazole derivatives. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells is of particular interest. Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including cell cycle arrest and induction of oxidative stress .

Agricultural Applications

Pesticide Development

Due to its biological activity, this compound is being researched as a potential pesticide or herbicide. Thiadiazole derivatives have shown effectiveness against plant pathogens and pests. Research is ongoing to optimize its structure for enhanced efficacy and reduced toxicity to non-target organisms .

Materials Science

Polymer Chemistry

In materials science, thiadiazoles are being integrated into polymer matrices to enhance their properties. The incorporation of this compound into polymer systems can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

- Researchers synthesized various thiadiazole derivatives and tested them against gram-positive and gram-negative bacteria.

- Results indicated that compounds with fluorine substitutions exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.

- The study concluded that the introduction of fluorine could be a strategic modification for developing potent antimicrobial agents .

-

Anti-inflammatory Mechanism Investigation

- A series of experiments were conducted to evaluate the anti-inflammatory effects of thiadiazole derivatives in vitro.

- The findings revealed that these compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

- This research supports the potential use of thiadiazoles in treating inflammatory diseases .

-

Anticancer Activity Evaluation

- A study assessed the cytotoxic effects of this compound on various cancer cell lines.

- The results demonstrated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.

- These findings highlight the compound's potential as a lead structure for anticancer drug development .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-(aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide, highlighting substituent variations and their implications:

Physicochemical Properties

- Lipophilicity: Fluorine substitution (e.g., 4-fluorophenyl vs.

- Hydrogen Bonding: The aminomethyl group provides hydrogen-bond donors, improving interactions with polar targets (e.g., enzymes) compared to methylthio or nitro substituents .

准备方法

General Synthetic Strategies for 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide, are commonly synthesized via cyclization reactions involving thiosemicarbazide and carboxylic acid derivatives or aldehydes. The key step is the formation of the thiadiazole ring through dehydration and cyclization processes.

Preparation via Solid-Phase Reaction Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

A highly efficient and low-toxicity method involves the solid-phase reaction of thiosemicarbazide, a carboxylic acid derivative, and phosphorus pentachloride (PCl5). This method is particularly notable for its simplicity, mild conditions, and high yield (above 91%).

-

- Thiosemicarbazide (A mol)

- Carboxylic acid (B mol) — in this case, a 4-fluorophenyl-substituted carboxylic acid for the target compound

- Phosphorus pentachloride (C mol)

Molar Ratios:

A : B : C = 1 : (1–1.2) : (1–1.2)-

- Add the reagents to a dry reaction vessel.

- Grind the mixture at room temperature until the reaction completes, forming a crude product.

- Add an alkaline solution to adjust the pH of the mixture to 8–8.2.

- Filter the mixture, dry the filter cake, and recrystallize to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.

- Solid-phase reaction avoids solvents, reducing waste.

- Mild room temperature conditions.

- Short reaction time and simple equipment requirements.

- Low toxicity and cost of phosphorus pentachloride.

- High yield (>91%).

This method is directly applicable to the synthesis of this compound by selecting the appropriate 4-fluorophenyl carboxylic acid as starting material.

Cyclization of Thiosemicarbazide Derivatives with Aldehydes and Oxidative Cyclization

Another common approach involves the condensation of thiosemicarbazide with aldehydes, followed by oxidative cyclization to form the thiadiazole ring.

Typical Oxidants: Bromine, iodine in the presence of potassium carbonate, ferric chloride, or ammonium ferric sulfate.

-

- Condense thiosemicarbazide with 4-fluorobenzaldehyde to form a thiosemicarbazone intermediate.

- Treat with iodine and potassium carbonate in 1,4-dioxane to induce oxidative cyclization yielding the 1,3,4-thiadiazole ring.

This method is useful for synthesizing 2-amino-substituted 1,3,4-thiadiazoles and can be adapted for aminomethyl substitution by appropriate choice of aldehyde and reaction conditions.

Cyclization from Diacylhydrazines Using Sulfur Sources

Diacylhydrazines can be converted into 1,3,4-thiadiazoles by reaction with sulfurizing agents such as phosphorus pentasulfide or Lawesson’s reagent.

Mechanism: Thionation of carbonyl groups followed by cyclization with elimination of hydrogen sulfide.

-

- Lawesson’s reagent offers higher yields and cleaner reactions compared to phosphorus pentasulfide.

- Reaction times vary but generally require heating.

This route is valuable for synthesizing thiadiazole derivatives with diverse substitutions, including fluorophenyl groups, by starting from appropriately substituted diacylhydrazines.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Solid-phase grinding of thiosemicarbazide, carboxylic acid, PCl5 | Thiosemicarbazide, 4-fluorophenyl carboxylic acid | Phosphorus pentachloride | Room temperature, grinding, pH adjustment to 8-8.2 | >91 | Simple, mild, low toxicity, high yield |

| Condensation of thiosemicarbazide with aldehydes + oxidative cyclization | Thiosemicarbazide, 4-fluorobenzaldehyde | Iodine, K2CO3 | Room temp, 1,4-dioxane solvent | Moderate to high | Requires oxidative step |

| Cyclization of diacylhydrazines with sulfur sources | Diacylhydrazine derivatives | Lawesson’s reagent or P2S5 | Heating, reflux | Moderate to high | Cleaner with Lawesson’s reagent |

| Cyclization of thiosemicarbazide with CS2/NaOH | Thiosemicarbazide, CS2 | NaOH | Reflux | Good | Alternative route for thiadiazole ring formation |

Research Findings and Practical Considerations

The solid-phase method using phosphorus pentachloride is preferred for its operational simplicity and environmental advantages, making it suitable for industrial scale-up.

Oxidative cyclization methods allow structural diversity by varying aldehyde substrates but may require careful control of oxidation conditions to avoid side reactions.

Sulfurization of diacylhydrazines is a versatile route but often involves harsher conditions and reagents with handling challenges.

Recrystallization after filtration is critical to obtain high-purity thiadiazole derivatives, including this compound.

常见问题

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide, and how do reaction conditions influence yield?

Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves condensation reactions with thiosemicarbazides and carboxylic acid derivatives under acidic conditions. For example, a general method involves refluxing intermediates (e.g., substituted carboxylic acids) with POCl₃ as a cyclizing agent, followed by pH adjustment to precipitate the product . Key variables include:

- Temperature : Heating to 90°C under reflux ensures complete cyclization .

- Solvent system : DMSO/water mixtures (2:1) are effective for recrystallization .

- pH control : Adjusting to pH 8–9 with ammonia enhances product purity .

Yield optimization requires monitoring reaction progression via TLC or HPLC and adjusting stoichiometric ratios of reactants like N-phenylthiosemicarbazide and acyl chlorides .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming the thiadiazole core. For example, characteristic shifts for the 4-fluorophenyl group appear at ~7.2–7.8 ppm (¹H) and ~160 ppm (¹³C) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₀H₁₀FN₃OS) .

- X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns, as demonstrated for structurally related thiadiazoles .

Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?

Answer:

- Target selection : Prioritize targets based on structural analogs (e.g., antimicrobial or anticancer activities reported for 1,3,4-thiadiazoles) .

- In vitro assays :

- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent-only controls to validate specificity .

Advanced Research Questions

Q. What computational strategies are effective for predicting SAR and optimizing bioavailability?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains). Focus on hydrogen bonding with the 4-fluorophenyl group and hydrophobic interactions with the thiadiazole ring .

- ADMET prediction : Tools like SwissADME assess logP (aim for <5), solubility (≥50 µM), and CYP450 inhibition risks .

- QSAR models : Train regression models using descriptors like polar surface area and H-bond donors to prioritize derivatives with improved permeability .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .

- Orthogonal assays : Validate findings with alternative methods (e.g., apoptosis assays via Annexin V staining if MTT results are inconclusive) .

Q. What advanced techniques elucidate the mechanism of action for this compound in disease models?

Answer:

- Transcriptomics : RNA-seq or qPCR arrays identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .

- Proteomics : SILAC-based mass spectrometry quantifies changes in protein expression (e.g., kinases or inflammatory mediators) .

- In vivo imaging : Fluorescently tagged analogs track biodistribution in rodent models using IVIS imaging .

Q. How can AI-driven tools enhance experimental design for derivative synthesis?

Answer:

- Retrosynthesis prediction : Platforms like IBM RXN for Chemistry propose novel routes using transformer-based algorithms .

- Reaction optimization : Bayesian optimization algorithms adjust parameters (e.g., temperature, catalyst loading) to maximize yield .

- High-throughput screening : AI-integrated robotic systems (e.g., Chemspeed) rapidly test >100 derivatives for bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。